molecular formula C6H12N2O B3090803 1,3-Dimethylpiperazin-2-one CAS No. 1214045-30-3

1,3-Dimethylpiperazin-2-one

Cat. No.: B3090803
CAS No.: 1214045-30-3
M. Wt: 128.17 g/mol
InChI Key: YQJJLFIFLZHBSB-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a derivative of piperazine, where two hydrogen atoms are replaced by methyl groups at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpiperazin-2-one can be synthesized through several methods. One common synthetic route involves the cyclization of N,N’-dimethyl-1,2-diaminoethane with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1,3-Dimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine moieties.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethylpiperazin-2-one depends on its specific application. In pharmaceutical contexts, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazin-2-one: Similar structure but with only one methyl group.

    3,3-Dimethylpiperazin-2-one: Both methyl groups are on the same nitrogen atom.

    1,4-Dimethylpiperazin-2-one: Methyl groups are on different nitrogen atoms.

Uniqueness

1,3-Dimethylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where other piperazine derivatives may not be suitable.

Properties

IUPAC Name

1,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJJLFIFLZHBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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